Boc-cys(3-(boc-amino)-propyl)-oh

描述

Chemical Identity and Classification

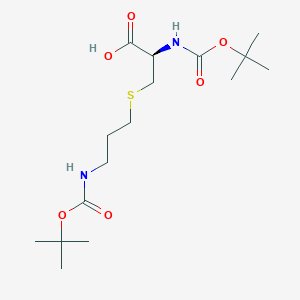

Boc-cysteine(3-(tert-butyloxycarbonyl-amino)-propyl)-hydroxyl is classified as an amino acid derivative and a protecting group compound in organic chemistry. The molecular formula of this compound is C₁₆H₃₀N₂O₆S, with a molecular weight of approximately 378.49 grams per mole. This synthetic derivative belongs to the broader category of protected amino acids, specifically representing a doubly-protected cysteine variant where both the amino group and the thiol side chain bear tert-butyloxycarbonyl protective groups.

The compound exhibits the characteristic features of both amino acid chemistry and protective group methodology. The central cysteine backbone maintains the essential α-amino acid structure with its carboxyl group, α-amino group, and distinctive sulfur-containing side chain. The strategic placement of tert-butyloxycarbonyl groups serves to mask reactive sites that would otherwise participate in unwanted side reactions during synthetic procedures. This dual protection strategy represents a sophisticated approach to controlling reactivity in complex synthetic sequences.

The chemical structure incorporates steric hindrance through the bulky tert-butyloxycarbonyl groups, which provide both protection and conformational stability to the molecule. The propyl linker connecting the thiol sulfur to the protected amino group introduces additional flexibility while maintaining the desired chemical reactivity profile. This structural arrangement allows for selective deprotection and subsequent functionalization under controlled conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₃₀N₂O₆S | |

| Molecular Weight | 378.49 g/mol | |

| Classification | Amino acid derivative | |

| Protective Groups | Dual tert-butyloxycarbonyl |

Historical Context and Development

The development of Boc-cysteine(3-(tert-butyloxycarbonyl-amino)-propyl)-hydroxyl emerges from the broader historical context of protective group chemistry and solid-phase peptide synthesis methodologies. The tert-butyloxycarbonyl protecting group, commonly referred to in scientific literature by its abbreviated form, was developed as part of the arsenal of protective groups designed to enable selective reactions in complex synthetic sequences. This particular compound represents an evolution in protecting group strategy, where multiple reactive sites are simultaneously protected to prevent unwanted cross-reactions.

The synthetic methodology for preparing such compounds typically involves controlled reaction conditions with specific temperature and solvent requirements to ensure optimal yields and purity. The historical development of this compound class reflects the growing sophistication of peptide synthesis techniques and the increasing demand for specialized building blocks in pharmaceutical research. The ability to create such precisely protected amino acid derivatives represents a significant advancement from earlier, less selective protection strategies.

The evolution of this compound type also reflects broader trends in medicinal chemistry toward more sophisticated drug design approaches. As researchers have sought to create increasingly complex therapeutic molecules, the need for specialized building blocks like Boc-cysteine(3-(tert-butyloxycarbonyl-amino)-propyl)-hydroxyl has grown correspondingly. This historical trajectory demonstrates the intimate connection between advances in synthetic methodology and progress in pharmaceutical sciences.

Significance in Peptide Chemistry and Biochemistry

Boc-cysteine(3-(tert-butyloxycarbonyl-amino)-propyl)-hydroxyl occupies a position of considerable importance in contemporary peptide chemistry and biochemical research applications. The compound serves as a critical building block in peptide synthesis, where its protective groups prevent unwanted side reactions while allowing for selective coupling to form peptide bonds once appropriately deprotected. This capability makes it particularly valuable in the synthesis of complex peptide sequences that require precise control over reaction conditions and protecting group manipulation.

In bioconjugation applications, the compound facilitates the creation of sophisticated molecular architectures where peptides are linked to other biomolecules or synthetic entities. The presence of both amino and thiol functionalities, when appropriately deprotected, provides multiple sites for chemical modification and cross-linking. This versatility has made the compound indispensable in developing targeted delivery systems for drugs and imaging agents, where precise molecular recognition and binding are essential.

The compound has found particular utility in drug development applications, especially in the design of novel therapeutic candidates targeting specific biological pathways. Its role in enhancing the efficacy of pharmaceutical formulations stems from its ability to serve as a scaffold for creating more complex molecular structures. Research in cancer therapy has highlighted the compound's potential in developing targeted therapies that can selectively interact with cancer cells, thereby improving treatment outcomes through enhanced specificity.

Nomenclature and Structural Classification

The nomenclature of Boc-cysteine(3-(tert-butyloxycarbonyl-amino)-propyl)-hydroxyl reflects the systematic approach to naming complex organic molecules with multiple functional groups and protective elements. The International Union of Pure and Applied Chemistry designation provides a comprehensive description of the molecular structure, though various alternative naming conventions exist in the scientific literature depending on the specific context and application.

The compound is also known by several alternative names in different research contexts, including Fmoc-Cys(3-(tert-butyloxycarbonyl-amino)-propyl)-hydroxyl when discussing related derivatives with different amino protection strategies. The systematic name (2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid represents one such variant that demonstrates the structural flexibility possible within this compound class.

From a structural classification perspective, the molecule can be categorized according to several organizational schemes. As an amino acid derivative, it maintains the fundamental α-amino acid backbone that defines this class of compounds. As a protected amino acid, it belongs to the specialized subset of molecules designed for use in synthetic applications where selective reactivity is required. The presence of sulfur in the side chain places it within the sulfur-containing amino acid family, specifically as a cysteine derivative.

The structural features that define this compound include the central cysteine core, the propyl linker chain, and the dual tert-butyloxycarbonyl protective groups. These elements combine to create a molecule with unique reactivity patterns and synthetic utility. The stereochemistry at the α-carbon typically follows the L-configuration found in natural amino acids, maintaining biological relevance while providing synthetic utility.

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6S/c1-15(2,3)23-13(21)17-8-7-9-25-10-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMHHTYCWGVAML-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of Cysteine and Side Chain Amino Group

- The cysteine thiol is protected using tert-butyl-based protecting groups such as trityl (Trt) or acetamidomethyl (Acm) in related peptides, but for this compound, the thiol and the amino group on the propyl side chain are protected with Boc groups to prevent undesired reactions during peptide coupling.

- Boc protection is typically introduced by reacting the free amino or thiol groups with di-tert-butyl dicarbonate (Boc2O) under basic conditions, such as in the presence of triethylamine or N-methylmorpholine.

Peptide Bond Formation Using Coupling Reagents

- The carboxyl group of this compound is activated for peptide bond formation using uronium or phosphonium salts such as HBTU, HATU, or PyBOP in the presence of a base (e.g., N-methylmorpholine or triethylamine).

- Solution-phase coupling is often carried out in aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMA), or N-methylpyrrolidone (NMP) at low temperatures (0–10°C) to minimize racemization and side reactions.

- Diphenyl phosphorazidate (DPPA) is an alternative coupling reagent that can promote amide bond formation with minimal racemization, via an acyl phosphate intermediate. This reagent has been shown to be effective in peptide synthesis, including those with sensitive amino acids like cysteine.

Stepwise Synthesis and Segment Coupling

- The synthesis often follows a segment condensation strategy, where smaller peptide segments or amino acid derivatives are coupled sequentially.

- For example, coupling of Boc-D-Phe-Cys(Trt)-OH with other peptide segments using HBTU and base in DMF, followed by deprotection steps using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane, is a well-established approach.

- After coupling, the reaction mixture is acidified and the product is isolated by filtration and washing with solvents such as ethyl acetate and hexane to remove impurities and by-products.

Deprotection and Purification

- Boc groups are removed by treatment with trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions and maintain peptide integrity.

- The crude product is purified by preparative high-performance liquid chromatography (HPLC) to achieve purities greater than 95–99%.

- Final adjustment of pH and oxidation steps (e.g., using hydrogen peroxide) may be employed if disulfide bond formation or further modifications are required.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (Et3N/NMM) | DMF, DCM | 0–25°C | 80–90 | Protects thiol and amino groups |

| Peptide Coupling | HBTU, HATU, PyBOP + base (NMM, Et3N) | DMF, DMA, NMP | 0–10°C | 80–86 | Minimizes racemization; segment condensation strategy |

| Alternative Coupling | Diphenyl phosphorazidate (DPPA) + Et3N | CH2Cl2, benzene | Reflux or RT | Moderate | Low racemization, suitable for sensitive residues |

| Deprotection | Trifluoroacetic acid + scavengers (TIPS, H2O) | TFA | RT | Quantitative | Removes Boc groups cleanly |

| Purification | Preparative HPLC | Various | RT | >95 | Ensures high purity |

| Final Adjustment and Oxidation | HCl, NaOH, H2O2 | Water, ethyl acetate | 0–25°C | 75–85 | pH adjustment and oxidation for final product stability |

Detailed Research Findings

- The patent WO2013132505A1 describes a detailed solution-phase synthesis of peptides containing Boc-protected cysteine derivatives, emphasizing the importance of controlling racemization and purification to achieve pharmaceutical-grade purity.

- The use of uronium and phosphonium salts like HBTU and PyBOP in peptide coupling reactions is well documented to provide high coupling efficiency and low racemization, which is critical for this compound synthesis.

- DPPA-mediated coupling reactions provide an alternative route with a mechanistic pathway involving acyl phosphate intermediates, which has been experimentally shown to reduce racemization and improve yields in peptide bond formation.

- The stepwise segment condensation approach, combined with selective protection and deprotection strategies, allows for the efficient synthesis of complex peptides containing this compound units.

化学反应分析

Types of Reactions

Boc-cys(3-(boc-amino)-propyl)-oh undergoes several types of chemical reactions:

Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.

Oxidation: The thiol group can be oxidized to form disulfides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

Substitution: Alkyl halides are used for nucleophilic substitution reactions.

Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to a disulfide.

Major Products

Deprotection: Removal of Boc groups yields the free amino and thiol functionalities.

Substitution: Thioethers are formed when the thiol group reacts with alkyl halides.

Oxidation: Disulfides are formed upon oxidation of the thiol group.

科学研究应用

Boc-cys(3-(boc-amino)-propyl)-oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide Synthesis:

Drug Development: The compound is used in the development of cysteine-containing drugs, where selective deprotection is crucial.

Bioconjugation: It is employed in bioconjugation techniques to attach peptides to other biomolecules or surfaces.

作用机制

The mechanism of action of Boc-cys(3-(boc-amino)-propyl)-oh primarily involves the selective deprotection of Boc groups under acidic conditions. This allows for the controlled exposure of reactive amino and thiol groups, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application, such as peptide synthesis or drug development.

相似化合物的比较

Structural and Functional Analogues

(a) 3-(Boc-amino)propyl bromide

- Molecular Formula: C₈H₁₆BrNO₂ (MW: 238.13 g/mol) .

- Key Features : Alkyl bromide with a Boc-protected amine.

- Reactivity : Acts as an alkylating agent in nucleophilic substitutions (e.g., with amines, thiols, or alcohols).

- Applications :

- Comparison: Unlike Boc-Cys(3-(Boc-amino)-propyl)-OH, this compound lacks a peptide backbone and is used primarily for introducing Boc-protected alkyl chains into diverse scaffolds .

(b) 3-(Boc-amino)-1-propanol

- Molecular Formula: C₈H₁₇NO₃ (MW: 175.23 g/mol) .

- Key Features : Hydroxyl-terminated Boc-protected amine.

- Reactivity : Participates in esterification or cross-linking reactions .

- Applications :

- Comparison : The hydroxyl group limits its utility in thiol- or amine-specific alkylation, contrasting with the bromide or thioether functionalities in other analogues .

(c) Fmoc-Cys(3-(Boc-amino)-propyl)-OH

- Molecular Formula : C₂₆H₃₂N₂O₆S (MW: 508.61 g/mol) .

- Key Features : Combines Fmoc (fluorenylmethyloxycarbonyl) and Boc protections.

- Applications :

- Orthogonal protection in SPPS, where Fmoc is removed with piperidine (base) and Boc with acid.

- Comparison: The use of Fmoc instead of Boc on the alpha-amino group allows sequential deprotection, making it more versatile in multi-step syntheses than the Boc-only variant .

Reactivity and Stability

Research Findings

- Boc-Cys Derivatives : Demonstrated improved in vivo stability compared to unprotected cysteine analogues, reducing off-target interactions .

- 3-(Boc-amino)propyl bromide: Achieved 81% yield in cryptophane-based neuroinflammation probes, highlighting its efficiency in complex syntheses .

- Orthogonal Protection : Fmoc/Boc systems reduced side reactions by >90% in tripeptidomimetic antagonist synthesis .

生物活性

Boc-Cys(3-(Boc-amino)-propyl)-OH, also known as Fmoc-Cys(Ahx)-OH, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and exhibits various biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential applications, and case studies.

Chemical Structure and Properties

- Molecular Formula : C26H32N2O6S

- Molecular Weight : Approximately 500.616 g/mol

- Structure : The compound features a cysteine residue, a three-carbon spacer arm, and two protecting groups (Fmoc and Boc) that facilitate its use in solid-phase peptide synthesis (SPPS) .

This compound acts as a cysteine analog, which is crucial for various biological processes, including:

- Disulfide Bond Formation : Cysteine residues are integral to protein structure stabilization through disulfide bonds.

- Mimicking Positively Charged Amino Acids : The unique propyl side chain allows this compound to mimic lysine or arginine functionalities, enhancing its utility in peptide design .

Antioxidant Properties

Research indicates that derivatives like this compound may exhibit protective effects in cellular models against oxidative stress. These effects are attributed to the compound's ability to modulate pathways related to inflammation and oxidative damage .

Antimicrobial Activity

In studies evaluating antimicrobial properties, Boc-Cys derivatives demonstrated significant activity against various bacterial strains. For instance, conjugates derived from Boc-amino acids exhibited enhanced antibacterial activity comparable to conventional drugs against both Gram-positive and Gram-negative organisms .

| Compound | Target Organisms | MIC Values (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | 6 - 12.5 |

| Fmoc-Cys(Ahx)-OH | Pseudomonas aeruginosa, Klebsiella pneumoniae | 0.008 - 0.03 |

Case Studies

- Cellular Model Studies : In vitro studies showed that this compound could protect cells from oxidative stress-induced damage. The compound was tested on various cell lines, revealing its potential to enhance cell viability under stress conditions .

- Peptide Synthesis Applications : Researchers utilized this compound in the synthesis of peptides aimed at targeting specific biological pathways. The incorporation of this compound allowed for the introduction of functionalities akin to lysine or arginine without altering the peptide backbone significantly .

常见问题

Q. What are the optimal strategies for orthogonal protection/deprotection of Boc-Cys(3-(Boc-amino)-propyl)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer: The compound contains two Boc (tert-butyloxycarbonyl) groups: one on the cysteine side chain and another on the 3-aminopropyl moiety. For orthogonal deprotection:

- Use Fmoc-based SPPS for the α-amino group, as Fmoc is cleaved under mild basic conditions (e.g., piperidine), leaving Boc groups intact .

- Remove the Boc groups post-synthesis via acidolysis (e.g., trifluoroacetic acid, TFA) to avoid side reactions. Scavengers like triisopropylsilane (TIS) or water mitigate carbocation-mediated side reactions during Boc removal .

Q. How does this compound enhance stability during peptide synthesis compared to unprotected cysteine?

Methodological Answer: The Boc groups prevent undesired oxidation of the cysteine thiol and minimize side reactions (e.g., disulfide bond formation or nucleophilic attacks) during synthesis. This is critical for maintaining peptide integrity, especially in thiol-rich environments or when synthesizing peptides with reactive functional groups .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

Methodological Answer:

- HPLC-MS : To confirm molecular weight (500.6 g/mol) and detect impurities (e.g., incomplete Boc protection).

- NMR : ¹H/¹³C NMR to validate stereochemistry and confirm the presence of Boc groups (e.g., tert-butyl peaks at δ 1.4 ppm) .

- Thiol-specific assays (e.g., Ellman’s test post-deprotection) to quantify free thiols and assess deprotection efficiency .

Advanced Research Questions

Q. How can this compound be used to design peptides with non-natural amino acid mimetics?

Methodological Answer: The compound’s 3-aminopropyl-Boc moiety serves as a lysine or arginine mimetic , enabling the introduction of cationic side chains without natural residues.

Q. What experimental challenges arise when synthesizing hydrophobic peptides using this compound, and how can they be mitigated?

Methodological Answer: Challenges : Aggregation during SPPS due to the compound’s lipophilic Boc groups (XLogP3-AA = 4.4) . Mitigation Strategies :

- Use low-loading resins to reduce steric hindrance.

- Employ chaotropic agents (e.g., 2,2,2-trifluoroethanol) in coupling steps to improve solubility.

- Optimize deprotection conditions (e.g., extended TFA treatment with scavengers) to prevent incomplete Boc removal .

Q. How can this compound facilitate site-specific peptide cyclization or bioconjugation?

Methodological Answer: After deprotection, the free thiol group enables:

- Cyclization : Via disulfide bond formation (oxidative conditions) or thioether linkages (alkylation with maleimides).

- Bioconjugation : Thiol-specific labeling (e.g., with maleimide-functionalized fluorophores or PEG chains).

Critical Note : Use TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds selectively before conjugation .

Q. How should researchers address contradictory data in this compound-mediated peptide synthesis (e.g., inconsistent yields or side products)?

Methodological Answer: Common Issues :

- Incomplete Deprotection : Verify TFA concentration (≥95%) and reaction time (≥1 hour) .

- Thiol Oxidation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., DTT) during handling.

- Byproduct Formation : Characterize via LC-MS/MS and adjust coupling reagents (e.g., HATU vs. PyBOP) to minimize racemization .

Q. What role does this compound play in synthesizing ⁹⁹Tc-chelating peptides for radiopharmaceuticals?

Methodological Answer: The thiol group chelates ⁹⁹Tc, enabling radiolabeling for imaging/therapeutic peptides.

- Protocol : Deprotect Boc groups with TFA, then incubate with ⁹⁹Tc-pertechnetate in the presence of stannous chloride (reducing agent).

- Validation : Confirm labeling efficiency via gamma-counter assays and stability in serum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。